molecular formula C13H22N6O7 B11829759 2-[[4-Amino-1-[5-(1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid

2-[[4-Amino-1-[5-(1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid

Cat. No.: B11829759
M. Wt: 374.35 g/mol
InChI Key: SRNQPYBWRIETFQ-UHFFFAOYSA-N
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Description

The compound 2-[[4-Amino-1-[5-(1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid is a multifunctional molecule characterized by:

  • A 1,3,4-oxadiazole heterocyclic core, substituted with a 1-amino-2-hydroxypropyl group.
  • A 4-aminobutyl chain linked to a carbamoylamino moiety.
  • A terminal 3-hydroxypropanoic acid group.

Properties

Molecular Formula

C13H22N6O7

Molecular Weight

374.35 g/mol

IUPAC Name

2-[[4-amino-1-[5-(1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid

InChI

InChI=1S/C13H22N6O7/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25)

InChI Key

SRNQPYBWRIETFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=NN=C(O1)C(CCC(=O)N)NC(=O)NC(CO)C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-Amino-1-[5-(1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The amino and hydroxy groups are introduced through subsequent functional group transformations, such as amination and hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-[[4-Amino-1-[5-(1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different nitrogen-containing heterocycles.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with parameters such as temperature, solvent, and reaction time being carefully controlled.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, amino alcohols, and ketones

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Oxadiazole Ring : Cyclization reactions involving hydrazides and carboxylic acids are commonly employed.
  • Functional Group Transformations : Subsequent amination and hydroxylation introduce the necessary amino and hydroxy groups.

Industrial Production

For large-scale synthesis, optimized reaction conditions are crucial to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can enhance production efficiency. Purification methods like crystallization and chromatography are often used to isolate the desired product from reaction mixtures.

Scientific Research Applications

The compound has several notable applications across different scientific disciplines:

Chemistry

  • Building Block for Organic Synthesis : It serves as a precursor for synthesizing complex organic molecules and heterocycles.

Biology

  • Biochemical Probes : Investigated for its potential to study enzyme interactions and metabolic pathways.
  • Drug Development : Explored for therapeutic potential in designing inhibitors for specific enzymes or receptors.

Medicine

  • Therapeutic Applications : Its unique structure makes it a candidate for developing novel drugs targeting specific biological pathways.

Industry

  • Material Science : Utilized in the development of advanced materials, such as polymers and coatings, due to its distinct chemical properties.

Mechanism of Action

The mechanism of action of 2-[[4-Amino-1-[5-(1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

The 1,3,4-oxadiazole ring in the target compound distinguishes it from analogs with other heterocycles:

Compound Heterocyclic Core Key Structural Differences Potential Implications Reference
Target Compound 1,3,4-oxadiazole Contains two nitrogens and one oxygen atom Enhanced polarity and hydrogen-bonding capacity compared to sulfur-containing cores
Compound d [(Z)-2-...(thiazolyl derivative)] Thiazole Contains sulfur and nitrogen atoms Increased lipophilicity; altered electronic properties
Nitroimidazole derivatives Imidazole Nitrogen-rich core with nitro substituents Electron-withdrawing nitro groups enhance antimycobacterial activity

Key Insight : The oxadiazole core may confer distinct electronic and solubility profiles compared to thiazole or imidazole analogs, influencing target binding or metabolic stability.

Functional Group Modifications

Amino and Hydroxy Groups

The target compound’s amino and hydroxypropyl substituents contrast with electron-withdrawing groups in other compounds:

  • Nitroimidazole derivatives (): Nitro groups improve antimycobacterial activity but may reduce solubility due to their electron-withdrawing nature .
  • Compound d (): A thiazolyl-azetidinyl structure with carbamoyl groups may enhance rigidity and binding specificity .
Acidic Moieties

The 3-hydroxypropanoic acid terminus resembles propionic acid derivatives (e.g., ’s Compound d), which can influence solubility and membrane permeability.

Methodological Considerations in Similarity Analysis

  • Structural Similarity : Computational methods prioritize shared scaffolds (e.g., heterocycles) and functional groups to predict similar biological responses .
  • Dissimilarity Approaches: Focus on divergent regions (e.g., oxadiazole vs. thiazole) to explore novel activity profiles .

Data Table: Structural and Functional Comparison

Compound Heterocyclic Core Key Substituents Functional Groups Hypothesized Biological Activity
Target Compound 1,3,4-oxadiazole 1-Amino-2-hydroxypropyl Carbamoylamino, hydroxypropanoic acid Antimicrobial (speculative)
Compound d () Thiazole Amino-thiazolyl, azetidinyl Carbamoyl, propionic acid Enzyme inhibition (speculative)
Nitroimidazole () Imidazole Nitro, aryl Nitro, methyl Antimycobacterial

Biological Activity

The compound 2-[[4-Amino-1-[5-(1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid (CAS No. 1673560-66-1) is a synthetic derivative of amino acids and oxadiazole, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • Molecular Formula : C₁₃H₂₂N₆O₇
  • Molecular Weight : 374.35 g/mol
  • Functional Groups : Contains amino, hydroxy, and oxadiazole moieties which are critical for its biological activity.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and influence cellular processes:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Similar to other compounds in its class, it has been shown to inhibit DHFR, an enzyme crucial for DNA synthesis and cell proliferation. This inhibition can lead to reduced growth of cancer cells.
  • Cell Growth Inhibition : In vitro studies indicate that this compound exhibits cytotoxicity against various cancer cell lines, including human breast carcinoma (MCF-7) and squamous cell carcinoma (SCC) lines. The potency is often compared favorably to established chemotherapeutics like methotrexate .

Biological Activity Data

Activity Type Description Reference
Enzyme InhibitionInhibits DHFR activity; more potent than methotrexate
CytotoxicityEffective against MCF-7 and SCC cell lines
Structure Activity RelationshipVariations in structure affect binding affinity

Case Studies and Research Findings

  • Cytotoxicity Studies : In a comparative study, the compound was tested against several cancer cell lines. It demonstrated a significant reduction in cell viability at low micromolar concentrations. The mechanism was linked to its ability to interfere with folate metabolism, crucial for rapidly dividing cells .
  • Analog Development : Researchers have synthesized various analogs of this compound to enhance its potency and selectivity. Modifications in the oxadiazole ring and the amino acid side chains have resulted in compounds with improved pharmacological profiles .
  • In Vivo Efficacy : Preliminary animal studies suggest that the compound can effectively reduce tumor size in xenograft models, indicating potential for further development as an anticancer therapeutic agent .

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